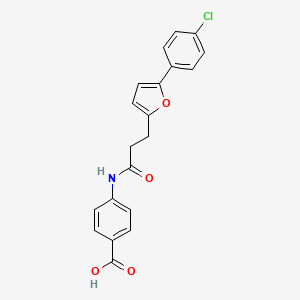

4-(3-(5-(4-Chlorophenyl)furan-2-yl)propanamido)benzoic acid

Description

Properties

IUPAC Name |

4-[3-[5-(4-chlorophenyl)furan-2-yl]propanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO4/c21-15-5-1-13(2-6-15)18-11-9-17(26-18)10-12-19(23)22-16-7-3-14(4-8-16)20(24)25/h1-9,11H,10,12H2,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYNNHSMEJVYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(5-(4-Chlorophenyl)furan-2-yl)propanamido)benzoic acid typically involves multi-step organic reactions. One common route starts with the preparation of 5-(4-chlorophenyl)furan-2-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate reacts with 3-aminopropanoic acid to form the amide linkage, followed by coupling with benzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(3-(5-(4-Chlorophenyl)furan-2-yl)propanamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furanones.

Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Furanones and carboxylic acids.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-(5-(4-Chlorophenyl)furan-2-yl)propanamido)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-(5-(4-Chlorophenyl)furan-2-yl)propanamido)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The furan ring and chlorophenyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with biological macromolecules.

Comparison with Similar Compounds

Substituent Variations in Benzoic Acid Derivatives

Notes:

- The propanamido linker in the target compound may improve solubility compared to ester or alkyl-linked analogs .

Biological Activity

4-(3-(5-(4-Chlorophenyl)furan-2-yl)propanamido)benzoic acid, a synthetic organic compound, is part of the furan derivatives family. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and research findings.

The compound's molecular formula is C20H16ClNO4, with a molecular weight of 369.8 g/mol. Its structural characteristics include a furan ring and a chlorophenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H16ClNO4 |

| Molecular Weight | 369.8 g/mol |

| IUPAC Name | This compound |

| InChI Key | UPCFBRYAZJHXLN-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The furan ring and benzoic acid moiety can modulate enzyme and receptor activities, influencing various cellular pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzoic acid derivatives can inhibit the growth of various bacteria and fungi. The presence of the chlorophenyl group enhances these effects by increasing lipophilicity, allowing better membrane penetration.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce inflammation markers in cell cultures. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.

Anticancer Potential

Several studies have explored the anticancer properties of furan derivatives, including this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as the modulation of the apoptotic pathway and inhibition of cell proliferation. A notable study indicated that compounds with similar structures activated cathepsins B and L, which are involved in protein degradation pathways that can lead to apoptosis in cancer cells .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on human melanoma cells. The results indicated a dose-dependent increase in cytotoxicity, suggesting its potential as an anticancer agent .

- In Silico Studies : Computational docking studies revealed that this compound could effectively bind to key proteins involved in cancer progression, supporting its potential therapeutic applications .

Q & A

Q. What are the key synthetic routes for 4-(3-(5-(4-Chlorophenyl)furan-2-yl)propanamido)benzoic acid?

Methodological Answer: The synthesis typically involves:

Condensation : React 4-chlorobenzaldehyde with an aminobenzoic acid derivative to form the furan core.

Cyclization : Use catalysts like palladium or copper (e.g., Pd/C or CuI) in polar solvents (DMF or toluene) to facilitate ring closure .

Functionalization : Introduce the propanamido group via coupling reactions (e.g., EDC/HOBt-mediated amidation) .

Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Validate via HPLC .

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

- 1H NMR (200 MHz, DMSO-d₆) : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 10.2 ppm) and compare to literature .

- Melting Point : Determine using a capillary tube apparatus (expected range: 287.5–293.5°C; discrepancies suggest impurities) .

- X-ray Crystallography : Resolve solid-state conformation and validate bond angles/distances (e.g., C=O bond length ~1.21 Å) .

Q. What are the solubility characteristics of this compound?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO (high), ethanol (moderate), and aqueous buffers (pH 2–10).

- Quantification : Use UV-Vis spectroscopy (λmax ~260 nm) to measure saturation points. For low solubility, employ surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening : Compare Pd(OAc)₂ (yield: ~75%) vs. CuI (yield: ~60%) in DMF at 80°C .

- Solvent Optimization : Test toluene (non-polar) vs. DMF (polar aprotic) for reaction efficiency (monitor via TLC, Rf = 0.62 in hexane/EtOH) .

- Temperature Gradient : Perform reactions at 45°C, 60°C, and 80°C; higher temperatures may accelerate cyclization but risk decomposition .

Q. How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >1% .

- Dynamic Effects : For NMR shifts, consider tautomerism or solvent interactions (e.g., DMSO-d₆ vs. CDCl₃) .

- Cross-Validation : Compare experimental data with Density Functional Theory (DFT)-calculated chemical shifts .

Q. What computational strategies predict the compound’s bioactivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., kinases; docking score ≤-8 kcal/mol suggests high affinity) .

- QSAR Models : Train models in Discovery Studio using descriptors like logP, polar surface area, and H-bond donors .

- ADMET Prediction : Estimate pharmacokinetics (e.g., CYP450 inhibition risk) using SwissADME .

Q. How to design a structure-activity relationship (SAR) study?

Methodological Answer:

Analog Synthesis : Modify substituents on the furan (e.g., replace Cl with F) or benzoic acid (e.g., methyl ester derivatives) .

Bioactivity Assays : Test analogs in enzyme inhibition assays (e.g., IC50 against COX-2) or cell viability assays (MTT protocol for cancer lines) .

Data Analysis : Use GraphPad Prism to calculate EC50/IC50 and correlate with substituent electronic effects (Hammett σ values) .

Q. How to address conflicting spectral data in published studies?

Methodological Answer:

- Sample Preparation : Ensure complete deuteration and avoid moisture (e.g., use molecular sieves for DMSO-d₆) .

- Advanced NMR : Acquire 2D spectra (COSY, HSQC) to resolve overlapping signals .

- Collaborative Validation : Share raw data (e.g., CIF files for crystallography) via repositories like PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.